Cas no 1367914-13-3 (3-amino-1-(1-methyl-1H-1,3-benzodiazol-5-yl)propan-1-one)

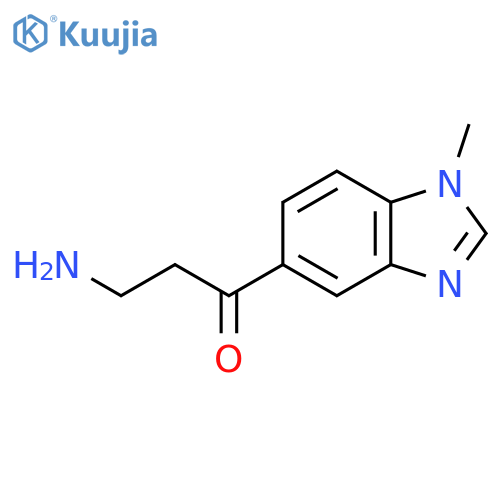

1367914-13-3 structure

商品名:3-amino-1-(1-methyl-1H-1,3-benzodiazol-5-yl)propan-1-one

3-amino-1-(1-methyl-1H-1,3-benzodiazol-5-yl)propan-1-one 化学的及び物理的性質

名前と識別子

-

- 3-amino-1-(1-methyl-1H-1,3-benzodiazol-5-yl)propan-1-one

- EN300-1849504

- 1367914-13-3

-

- インチ: 1S/C11H13N3O/c1-14-7-13-9-6-8(2-3-10(9)14)11(15)4-5-12/h2-3,6-7H,4-5,12H2,1H3

- InChIKey: WZGDFYGOTRIRAI-UHFFFAOYSA-N

- ほほえんだ: O=C(CCN)C1C=CC2=C(C=1)N=CN2C

計算された属性

- せいみつぶんしりょう: 203.105862047g/mol

- どういたいしつりょう: 203.105862047g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 244

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 60.9Ų

- 疎水性パラメータ計算基準値(XlogP): 0.1

3-amino-1-(1-methyl-1H-1,3-benzodiazol-5-yl)propan-1-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1849504-10.0g |

3-amino-1-(1-methyl-1H-1,3-benzodiazol-5-yl)propan-1-one |

1367914-13-3 | 10g |

$4729.0 | 2023-05-26 | ||

| Enamine | EN300-1849504-0.1g |

3-amino-1-(1-methyl-1H-1,3-benzodiazol-5-yl)propan-1-one |

1367914-13-3 | 0.1g |

$968.0 | 2023-05-26 | ||

| Enamine | EN300-1849504-0.25g |

3-amino-1-(1-methyl-1H-1,3-benzodiazol-5-yl)propan-1-one |

1367914-13-3 | 0.25g |

$1012.0 | 2023-05-26 | ||

| Enamine | EN300-1849504-1.0g |

3-amino-1-(1-methyl-1H-1,3-benzodiazol-5-yl)propan-1-one |

1367914-13-3 | 1g |

$1100.0 | 2023-05-26 | ||

| Enamine | EN300-1849504-2.5g |

3-amino-1-(1-methyl-1H-1,3-benzodiazol-5-yl)propan-1-one |

1367914-13-3 | 2.5g |

$2155.0 | 2023-05-26 | ||

| Enamine | EN300-1849504-0.05g |

3-amino-1-(1-methyl-1H-1,3-benzodiazol-5-yl)propan-1-one |

1367914-13-3 | 0.05g |

$924.0 | 2023-05-26 | ||

| Enamine | EN300-1849504-0.5g |

3-amino-1-(1-methyl-1H-1,3-benzodiazol-5-yl)propan-1-one |

1367914-13-3 | 0.5g |

$1056.0 | 2023-05-26 | ||

| Enamine | EN300-1849504-5.0g |

3-amino-1-(1-methyl-1H-1,3-benzodiazol-5-yl)propan-1-one |

1367914-13-3 | 5g |

$3189.0 | 2023-05-26 | ||

| Enamine | EN300-1849504-1g |

3-amino-1-(1-methyl-1H-1,3-benzodiazol-5-yl)propan-1-one |

1367914-13-3 | 1g |

$0.0 | 2023-09-19 |

3-amino-1-(1-methyl-1H-1,3-benzodiazol-5-yl)propan-1-one 関連文献

-

Po-I. Wang,Wojciech Pisula,Klaus Müllen,Der-Jang Liaw Polym. Chem., 2016,7, 6211-6219

-

Chris H. Greene Faraday Discuss., 2004,127, 413-423

-

Ya-Nan Jing Mater. Chem. Front., 2020,4, 2435-2442

-

Seokjin Moon,Yuh Hijikata Phys. Chem. Chem. Phys., 2019,21, 12112-12120

1367914-13-3 (3-amino-1-(1-methyl-1H-1,3-benzodiazol-5-yl)propan-1-one) 関連製品

- 2731012-69-2(rac-(4R,5S)-4,5-dihydroxy-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid)

- 941999-71-9(N'-(3,3-diphenylpropyl)-N-(3-nitrophenyl)ethanediamide)

- 2171965-29-8(2-(2-methyl-1,1-dioxo-1lambda6,2-thiazolidin-3-yl)methoxyacetic acid)

- 1804271-08-6(6-Trifluoromethyl-1H-benzimidazole-5-sulfonyl chloride)

- 2171141-84-5((2S,3R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-3-hydroxybutanoic acid)

- 899753-78-7(3-(1-ethyl-1H-indol-3-yl)-1-(oxolan-2-yl)methylurea)

- 851132-57-5(N-(2H-1,3-benzodioxol-5-yl)methyl-2-{1-(3-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide)

- 2228378-30-9(5-{4-(difluoromethyl)sulfanylphenyl}-1,3-oxazolidin-2-one)

- 3213-79-4(N1,N2-Dimethylbenzene-1,2-diamine)

- 1690890-22-2(2-Chloro-1-(3-chloro-4-methylthiophen-2-yl)ethan-1-one)

推奨される供給者

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬